molecular formula C14H10BrFO B1613866 4'-Bromo-2-(2-fluorophenyl)acetophenone CAS No. 898784-65-1

4'-Bromo-2-(2-fluorophenyl)acetophenone

Cat. No.: B1613866
CAS No.: 898784-65-1
M. Wt: 293.13 g/mol
InChI Key: MDIICZPWRDMJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2-(2-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO. It is a white solid that is used in various chemical syntheses and research applications. This compound is known for its unique structure, which includes both bromine and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-2-(2-fluorophenyl)acetophenone typically involves the bromination of 2-(2-fluorophenyl)acetophenone. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4’-Bromo-2-(2-fluorophenyl)acetophenone may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-(2-fluorophenyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Bromo-2-(2-fluorophenyl)acetophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Inhibitor studies for enzymes such as carbonic anhydrase II.

    Medicine: Potential lead compound in drug development for cancer and inflammatory diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-Bromo-2-(2-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For example, as an inhibitor of carbonic anhydrase II, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-2-(2-fluorophenyl)acetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIICZPWRDMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642341
Record name 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-65-1
Record name 1-(4-Bromophenyl)-2-(2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Bromo-2-(2-fluorophenyl)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-Bromo-2-(2-fluorophenyl)acetophenone
Reactant of Route 3
Reactant of Route 3
4'-Bromo-2-(2-fluorophenyl)acetophenone
Reactant of Route 4
Reactant of Route 4
4'-Bromo-2-(2-fluorophenyl)acetophenone
Reactant of Route 5
Reactant of Route 5
4'-Bromo-2-(2-fluorophenyl)acetophenone
Reactant of Route 6
Reactant of Route 6
4'-Bromo-2-(2-fluorophenyl)acetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.